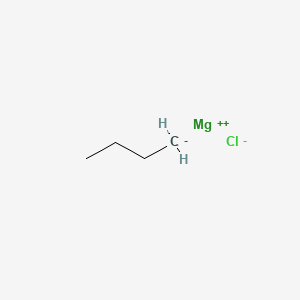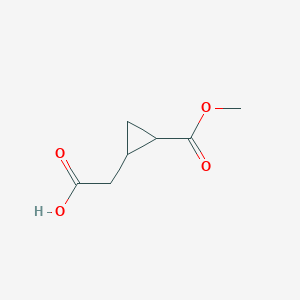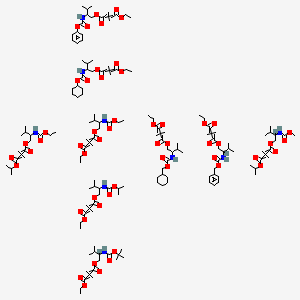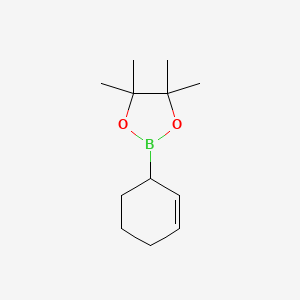![molecular formula C237H360IN8O42P7-14 B13398190 [3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate](/img/structure/B13398190.png)
[3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Secukinumab is a fully human monoclonal antibody that targets interleukin-17A, a pro-inflammatory cytokine involved in various chronic immune-mediated inflammatory disorders. It is primarily used to treat moderate to severe plaque psoriasis, psoriatic arthritis, ankylosing spondylitis, and hidradenitis suppurativa .
Preparation Methods
Secukinumab is produced using recombinant DNA technology in Chinese Hamster Ovary cells. The production process involves the insertion of the gene encoding the antibody into the cells, which then express the antibody. The antibody is subsequently purified through a series of chromatographic steps to ensure its purity and efficacy .
Chemical Reactions Analysis
Secukinumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, it interacts with its target, interleukin-17A, through specific binding. This interaction inhibits the activity of interleukin-17A, thereby reducing inflammation .
Scientific Research Applications
Secukinumab has been extensively studied for its efficacy in treating various inflammatory conditions. It has shown significant effectiveness in reducing the symptoms of plaque psoriasis, psoriatic arthritis, and ankylosing spondylitis. Clinical trials have demonstrated its ability to rapidly reduce disease activity and maintain long-term efficacy . Additionally, secukinumab is being investigated for its potential use in other inflammatory conditions, such as hidradenitis suppurativa .
Mechanism of Action
Secukinumab works by selectively binding to interleukin-17A, preventing it from interacting with its receptor. Interleukin-17A is a cytokine that plays a crucial role in the inflammatory process. By inhibiting this interaction, secukinumab reduces the release of pro-inflammatory cytokines and chemokines, thereby alleviating inflammation and its associated symptoms .
Comparison with Similar Compounds
Secukinumab is often compared to other biologic agents used to treat inflammatory conditions, such as adalimumab and etanercept. While all these agents target different components of the inflammatory pathway, secukinumab specifically targets interleukin-17A, which is unique among these treatments. Studies have shown that secukinumab may offer superior efficacy in certain conditions compared to adalimumab and etanercept .
Similar Compounds
- Adalimumab
- Etanercept
- Infliximab
- Ustekinumab
Secukinumab’s unique targeting of interleukin-17A sets it apart from these other compounds, which target different cytokines or receptors involved in the inflammatory process.
Properties
Molecular Formula |
C237H360IN8O42P7-14 |
|---|---|
Molecular Weight |
4337 g/mol |
IUPAC Name |
[3-[4-(4-aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate |
InChI |
InChI=1S/2C39H62NO6P.C35H54NO7P.C34H51N2O7P.C33H50NO5P.C30H50NO6P.C27H45INO5P/c2*1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22-39(41)40-37(33-46-47(42,43)44)31-35-27-29-38(30-28-35)45-32-36-25-23-34(24-26-36)21-19-6-4-2;1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-35(37)36-32(29-43-44(38,39)40)26-30-22-24-33(25-23-30)42-28-31-19-18-20-34(27-31)41-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(37)36-31(27-42-44(39,40)41)26-28-18-24-32(25-19-28)43-34(38)29-20-22-30(35)23-21-29;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-33(35)34-32(28-39-40(36,37)38)27-29-23-25-31(26-24-29)30-20-17-16-18-21-30;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(32)31-28(26-37-38(33,34)35)25-27-20-22-29(23-21-27)36-24-4-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(30)29-26(23-34-35(31,32)33)22-24-18-20-25(28)21-19-24/h2*12-13,23-30,37H,3-11,14-22,31-33H2,1-2H3,(H,40,41)(H2,42,43,44);10-11,18-20,22-25,27,32H,3-9,12-17,21,26,28-29H2,1-2H3,(H,36,37)(H2,38,39,40);9-10,18-25,31H,2-8,11-17,26-27,35H2,1H3,(H,36,37)(H2,39,40,41);9-10,16-18,20-21,23-26,32H,2-8,11-15,19,22,27-28H2,1H3,(H,34,35)(H2,36,37,38);4,11-12,20-23,28H,2-3,5-10,13-19,24-26H2,1H3,(H,31,32)(H2,33,34,35);9-10,18-21,26H,2-8,11-17,22-23H2,1H3,(H,29,30)(H2,31,32,33)/p-14 |
InChI Key |
ZMVGXDNCNCWKBH-UHFFFAOYSA-A |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC=C)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCCC)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCCC)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC(=CC=C2)OC)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)I)COP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Schizantherin E; 5,6,7,8-Tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-dibenzo[a,c]cyclooctene-3,7,8-triol-8-benzoate Stereoisomer](/img/structure/B13398110.png)


![2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B13398132.png)
![N2-[(4-Methylphenyl)sulfonyl]-L-arginine](/img/structure/B13398165.png)
![6-[(1-acetylpiperidin-4-yl)amino]-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide](/img/structure/B13398172.png)




![5-[2-(4-Bromophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-bromophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;7-(4-tert-butylphenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;5-[2-(4-chlorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;5-[2-(4-fluorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-fluorophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid](/img/structure/B13398198.png)

